5-chloro-1-(4-chlorobenzyl)-1H-indole-2,3-dione
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Overview
Description
5-Chloro-1-(4-chloro-benzyl)-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to a broad spectrum of biological activities .
Result of Action
Indole derivatives, including this compound, have been reported to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .
Action Environment
The success of similar compounds in suzuki–miyaura cross-coupling reactions, a widely applied carbon–carbon bond-forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(4-chloro-benzyl)-1H-indole-2,3-dione typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-chlorobenzyl chloride with indole-2,3-dione under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like cesium carbonate at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(4-chloro-benzyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of chloro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides: Known for their antibacterial activity.
Indole-3-acetic acid: A plant hormone with diverse biological applications.
Uniqueness
5-Chloro-1-(4-chloro-benzyl)-1H-indole-2,3-dione stands out due to its specific chemical structure, which imparts unique reactivity and potential applications. Its dual chloro groups and indole nucleus make it a versatile compound for various chemical and biological studies.
Conclusion
5-Chloro-1-(4-chloro-benzyl)-1H-indole-2,3-dione is a compound of significant interest due to its unique chemical properties and potential applications in multiple fields. Understanding its synthesis, reactions, applications, and mechanism of action can pave the way for further research and development.
Properties
IUPAC Name |
5-chloro-1-[(4-chlorophenyl)methyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO2/c16-10-3-1-9(2-4-10)8-18-13-6-5-11(17)7-12(13)14(19)15(18)20/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUYWKYKVCEBTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)Cl)C(=O)C2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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